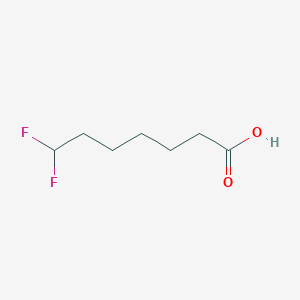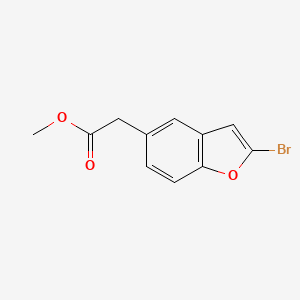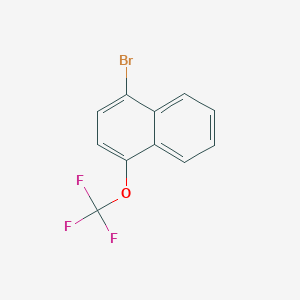
1-Bromo-4-(trifluoromethoxy)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-4-(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C11H6BrF3O It is a derivative of naphthalene, where a bromine atom and a trifluoromethoxy group are substituted at the 1 and 4 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-4-(trifluoromethoxy)naphthalene can be synthesized through several methods. One common approach involves the bromination of 4-(trifluoromethoxy)naphthalene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation or recrystallization, can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-Bromo-4-(trifluoromethoxy)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution (S_NAr) reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are employed under mild conditions, typically in the presence of a base like potassium carbonate (K2CO3).
Reduction: Hydrogen gas and a palladium catalyst (Pd/C) are used under atmospheric pressure or slightly elevated pressures.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalenes, depending on the nucleophile used.
Coupling Reactions: Products are biaryl compounds or other extended aromatic systems.
Reduction Reactions: The major product is 4-(trifluoromethoxy)naphthalene.
科学研究应用
1-Bromo-4-(trifluoromethoxy)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It is used in the production of advanced materials, such as liquid crystals and organic semiconductors, due to its electronic properties.
作用机制
The mechanism of action of 1-Bromo-4-(trifluoromethoxy)naphthalene depends on the specific application and the target molecule
Covalent Bond Formation: The bromine atom can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts.
Non-Covalent Interactions: The trifluoromethoxy group can participate in hydrogen bonding, van der Waals interactions, and π-π stacking with aromatic residues in proteins or other biomolecules.
相似化合物的比较
1-Bromo-4-(trifluoromethoxy)naphthalene can be compared with other similar compounds, such as:
1-Bromo-4-(trifluoromethoxy)benzene: This compound has a similar structure but lacks the extended aromatic system of naphthalene, which can affect its reactivity and applications.
1-Bromo-3-(trifluoromethoxy)benzene:
4-Bromo-1-(trifluoromethoxy)naphthalene: The position of the bromine and trifluoromethoxy groups is reversed, which can influence the compound’s reactivity and interactions with other molecules.
属性
IUPAC Name |
1-bromo-4-(trifluoromethoxy)naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF3O/c12-9-5-6-10(16-11(13,14)15)8-4-2-1-3-7(8)9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMCFANGWSCTPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 12'-hydroxy-5,5-dimethyl-3',10',19'-trioxospiro[furan-2,20'-pentacyclo[10.7.1.02,11.04,9.013,18]icosa-2(11),4,6,8,13,15,17-heptaene]-1'-carboxylate](/img/structure/B8257909.png)
![Phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester](/img/structure/B8257929.png)
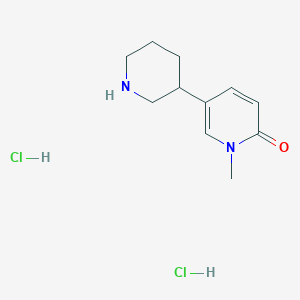
![2-butoxy-7-[[4-(1-pyrrolidinylmethyl)phenyl]methyl]-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B8257934.png)
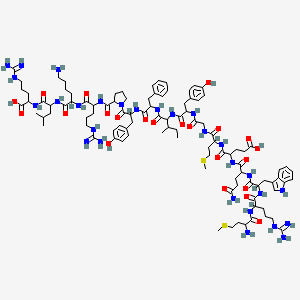

![1-[2-(Chloromethyl)-3-methylphenyl]-3-methylurea](/img/structure/B8257952.png)
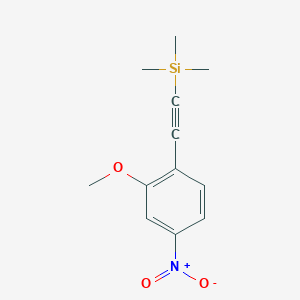

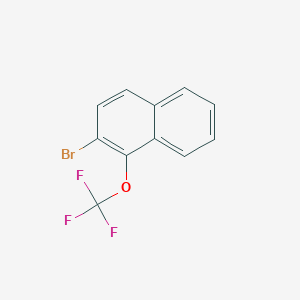
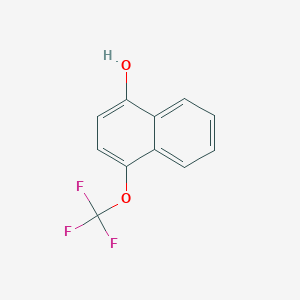
![4-[Tert-butyl(diphenyl)silyl]oxypentan-2-ol](/img/structure/B8257992.png)
